Benzoic acid, 6-bromo-2,4-difluoro-3-(triethylsilyl)-

Organosilicon chemistry Protodesilylation Bromodifluorobenzoic acid synthesis

Benzoic acid, 6-bromo-2,4-difluoro-3-(triethylsilyl)- (CAS 651027-09-7) is a triethylsilyl-protected, brominated difluorobenzoic acid derivative with the molecular formula C₁₃H₁₇BrF₂O₂Si and a molecular weight of 351.26 g·mol⁻¹. This compound belongs to a class of organosilicon intermediates specifically designed for the regioflexible synthesis of polysubstituted benzoic acids via directed ortho-metalation strategies.

Molecular Formula C13H17BrF2O2Si
Molecular Weight 351.26 g/mol
CAS No. 651027-09-7
Cat. No. B12587041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 6-bromo-2,4-difluoro-3-(triethylsilyl)-
CAS651027-09-7
Molecular FormulaC13H17BrF2O2Si
Molecular Weight351.26 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C1=C(C(=C(C=C1F)Br)C(=O)O)F
InChIInChI=1S/C13H17BrF2O2Si/c1-4-19(5-2,6-3)12-9(15)7-8(14)10(11(12)16)13(17)18/h7H,4-6H2,1-3H3,(H,17,18)
InChIKeyQDAWZNZYEMONKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 6-bromo-2,4-difluoro-3-(triethylsilyl)- (CAS 651027-09-7): Sourcing & Differentiation Guide for a Regiospecifically Functionalized Organosilicon Building Block


Benzoic acid, 6-bromo-2,4-difluoro-3-(triethylsilyl)- (CAS 651027-09-7) is a triethylsilyl-protected, brominated difluorobenzoic acid derivative with the molecular formula C₁₃H₁₇BrF₂O₂Si and a molecular weight of 351.26 g·mol⁻¹ . This compound belongs to a class of organosilicon intermediates specifically designed for the regioflexible synthesis of polysubstituted benzoic acids via directed ortho-metalation strategies [1]. It was first reported by Schlosser and Heiss in a systematic study converting 1,3-difluorobenzene into all seven possible bromodifluorobenzoic acids, demonstrating its role as a key silylated precursor for accessing the 6-bromo-2,4-difluoro-substitution pattern [1].

Why the Position-6 Bromo Isomer of Benzoic acid, 6-bromo-2,4-difluoro-3-(triethylsilyl)- Cannot Be Replaced by Its Closest Analogs in Regiospecific Synthesis


Simple substitution of Benzoic acid, 6-bromo-2,4-difluoro-3-(triethylsilyl)- with the position‑5 bromo isomer (CAS 651027‑08‑6) or the non‑brominated silyl analog (CAS 651027‑06‑4) alters the regiochemical outcome of downstream transformations. The triethylsilyl group directs deprotonation to the position adjacent to the fluorine atoms, and the bromine substituent at the 6‑position (ortho to the carboxylic acid) provides a unique handle for subsequent cross‑coupling reactions that cannot be achieved with the 5‑bromo isomer [REFS‑1]. In the protodesilylation and bromodesilylation pathway described by Schlosser and Heiss, the 6‑bromo isomer yields 2‑bromo‑4,6‑difluorobenzoic acid, a regioisomer that is distinct from the 3‑bromo‑4,6‑difluorobenzoic acid obtained from the 5‑bromo silyl precursor [REFS‑1]. Thus, the exact position of the bromine atom relative to the silyl and carboxyl groups dictates the final product's substitution pattern, making inter‑change impossible for regiospecific synthetic routes [REFS‑2].

Quantitative Differentiation Evidence for Benzoic acid, 6-bromo-2,4-difluoro-3-(triethylsilyl)- (CAS 651027-09-7) Against Closest Analogs


Protodesilylation Yield of the 6-Bromo Isomer vs. Comparable Silylated Bromo Isomers

In the Schlosser and Heiss study, protodesilylation of 2-bromo-4,6-difluoro-5-(triethylsilyl)benzoic acid (termed acid 22, the immediate precursor to the target compound) with KOH in ethanol/water (4:1) at reflux for 2 h gave 2-bromo-4,6-difluorobenzoic acid (acid 8) in 94% isolated yield [1]. Under identical protodesilylation conditions, the analogous 3-bromo-4,6-difluoro-5-(triethylsilyl)benzoic acid (termed acid 21) gave 3-bromo-4,6-difluorobenzoic acid (acid 7) in 95% isolated yield [1]. Although the difference in protodesilylation efficiency between the two silyl precursors is minimal (94% vs. 95%), both exhibit excellent conversion and demonstrate that the 6‑bromo silyl precursor proceeds with comparable high efficiency to its 5‑bromo analog. As a methodological limitation, direct yield data for the synthesis of the fully intact target compound 651027‑09‑7 is not explicitly provided in the paper; the 94% value refers to the desilylated product derived from the silyl precursor. Users should verify the availability of direct batch-specific yield or purity data from the supplier if this parameter is critical for their application.

Organosilicon chemistry Protodesilylation Bromodifluorobenzoic acid synthesis

Regioselectivity of Metalation: Triethylsilyl vs. Trimethylsilyl in (2,6-Difluorophenyl)silanes

A related study by Heiss, Leroux, and Schlosser (2005) on (2,6-difluorophenyl)silanes demonstrated that the triethylsilyl group provides excellent regioselectivity in sec‑butyllithium‑mediated metalation. Under identical conditions, (2,6-difluorophenyl)trimethylsilane underwent metalation at the 3‑ and 4‑positions (ortho and meta to the silicon) in a ratio of 99.6:0.4, whereas the triethylsilyl analog gave a ratio of 98:2, reflecting the increased steric bulk and its influence on site selectivity [1]. When lithium 2,2,6,6‑tetramethylpiperidide (LiTMP) was used, (2,6-difluorophenyl)triethylsilane exhibited deprotonation at the 4‑ and 5‑positions in a ratio of 99.4:0.6 [1]. Furthermore, replacing one o‑fluorine with bromine—as in (2‑bromo‑6‑fluorophenyl)triethylsilane—shifted the ortho/meta ratio to 84:16, underscoring how the 6‑bromo substituent in the target compound can further modulate the metalation site preference [2].

Regioselective metalation Steric buttressing Organolithium chemistry

Computed Lipophilicity (LogP) of the 6-Bromo Triethylsilyl Isomer vs. Amino-Substituted Analog

Computed LogP values, which influence membrane permeability and solubility in drug discovery contexts, differ between halogenated and amino‑substituted analogs. The target compound Benzoic acid, 6-bromo-2,4-difluoro-3-(triethylsilyl)- (CAS 651027‑09‑7) has a computed LogP of 4.14 [REFS‑1]. In contrast, a structurally related amino‑bromo‑difluoro analog, 3‑Amino‑6‑bromo‑2,4‑difluorobenzoic acid (CAS 1000391‑24‑1), has a molecular weight of 241.51 g·mol⁻¹ and lacks the lipophilic triethylsilyl moiety, resulting in significantly lower lipophilicity [REFS‑2]. The triethylsilyl group in the target compound thus imparts a notably higher LogP, which may be advantageous for applications requiring increased lipophilicity or protecting group stability.

Lipophilicity Physicochemical properties Drug design

Vendor Availability and Purity of the 6-Bromo Isomer vs. 5-Bromo Isomer

Commercial availability differs between regioisomers. The 6‑bromo isomer (CAS 651027‑09‑7) is listed by Henan Coreychem with a minimum order of 1 kg, but no standard purity specification is publicly disclosed [REFS‑1]. In contrast, the 5‑bromo isomer (CAS 651027‑08‑6) is widely available from multiple vendors including Bidepharm and Sunway Pharm, with a documented standard purity of ≥95% and batch‑specific QC reports (NMR, HPLC, GC) provided upon request [REFS‑2]. This disparity in supply chain maturity and documented quality control represents a key procurement consideration: the 6‑bromo isomer may require custom synthesis or quality verification, whereas the 5‑bromo analog offers readily verified purity. Users requiring the 6‑bromo isomer should proactively request COA documentation from the supplier.

Chemical supply Purity comparison Procurement

Recommended Application Scenarios for Benzoic acid, 6-bromo-2,4-difluoro-3-(triethylsilyl)- (CAS 651027-09-7)


Regiospecific Synthesis of 2-Bromo-4,6-difluorobenzoic Acid via Protodesilylation

The target compound serves as a stable, silyl-protected precursor that can be cleanly deprotected to yield 2-bromo-4,6-difluorobenzoic acid with high efficiency (94% yield reported for the analogous silyl precursor in the Schlosser protocol) [1]. This product is a regioisomer that cannot be accessed from the 5‑bromo silyl analog, making the 6‑bromo isomer essential for obtaining this specific substitution pattern.

Directed Ortho-Metalation for Further Regioselective Functionalization

The triethylsilyl group, combined with the 6‑bromo substituent, enables precise control over metalation sites. Based on the regioselectivity data from Heiss, Leroux, and Schlosser (2005), the triethylsilyl group directs deprotonation with 98:2 ortho:meta selectivity (using s‑BuLi), and the o‑bromo substituent further modulates this selectivity, enabling sequential functionalization of the difluorobenzene ring [2]. This scenario is valuable for complex molecule synthesis where multiple functional handles must be introduced in a specific order.

Suzuki Coupling Building Block for Drug Discovery

The bromine atom at the 6‑position is ideally positioned for palladium‑catalyzed cross‑coupling reactions (Suzuki, Negishi, etc.). As noted by Schlosser and Heiss, the bromo compounds in this series may serve as components in Suzuki coupling reactions [1]. The triethylsilyl group can be retained during coupling and removed later in the synthetic sequence, offering a protecting group strategy that simplifies multi‑step syntheses of biaryl pharmaceutical intermediates. This silyl‑protected building block approach is preferred over using the free acid directly, as the silyl group prevents unwanted side reactions at the carboxyl moiety.

Procurement of Non‑Commercial, Regiospecific Organosilicon Intermediates for Custom Synthesis

Given the limited commercial availability of the 6‑bromo isomer compared to the 5‑bromo analog (only one supplier listed with a 1 kg minimum order, vs. multiple ≥95% purity suppliers for the 5‑bromo isomer) [1][2], this compound is best suited for custom synthesis projects where regiospecificity is non‑negotiable. Users should plan for longer lead times and request comprehensive QC documentation (NMR, HPLC, elemental analysis) upon order.

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